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Compound of Interest

Compound Name: PCO371

Cat. No.: B609860

An In-Depth Technical Guide to PCO371 For Researchers, Scientists, and Drug Development
Professionals

Abstract

PCO371 is a novel, orally bioavailable, small-molecule agonist of the parathyroid hormone type
1 receptor (PTHR1).[1][2] As a class B G-protein-coupled receptor (GPCR), PTHRL1 is a critical
mediator of calcium and phosphate homeostasis and a key target for therapeutic intervention in
disorders like hypoparathyroidism.[1][3] Unlike endogenous peptide ligands, PCO371 acts via a
unique intracellular binding mechanism, exhibiting significant G-protein-biased agonism.[4][5]
This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, mechanism of action, and key experimental data related to
PCO371.

Chemical Structure and Identifiers

PCO371 is a complex synthetic organic molecule belonging to the class of phenylhydantoins.
[6] Its structure comprises four main chemical groups: a trifluoromethoxyphenyl, a spiro-
imidazolone, a dimethylphenyl, and a dimethylimidazolidine-2,4-dione moiety.[7] The detailed
chemical identifiers are summarized below for precise reference and database integration.

Table 1: Chemical Identifiers for PCO371
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Identifier Value

1-[3,5-dimethyl-4-[2-[[4-0x0-2-[4-

(trifluoromethoxy)phenyl]-1,3,8-
IUPAC Name triazaspiro[4.5]dec-1-en-8-

ylJsulfonyl]ethyl]phenyl]-5,5-

dimethylimidazolidine-2,4-dione

CAS Number 1613373-33-3[2][6]

Molecular Formula C20H32F3Ns06S[8][9]

CC1=CC(=CC(=C1CCS(=0)
SMILES (=0)N2CCC3(CC2)C(=0)NC(=N3)C4=CC=C(C
=C4)OC(F)(F)F)C)N5C(=O)NC(=0)C5(C)C

InChiKey LDZJIFVOUPUFOHX-UHFFFAOY SA-N[2][6]

Physicochemical Properties

The physicochemical properties of PCO371 are crucial for its formulation, delivery, and
pharmacokinetic profile. As an orally active agent, its solubility and stability are of particular
importance.[2]

Table 2: Physicochemical Properties of PCO371

Property Value Source
Molecular Weight 635.65 g/mol [2][8]
Appearance White to off-white solid powder  [2][8]

. DMSO: = 100 mg/mL (157.32
Solubility . [819]
mM)Methanol: Soluble

LogP 4.56 (2]
Hydrogen Bond Donors 2 [2]
Hydrogen Bond Acceptors 11 [2]
Rotatable Bond Count 7 [2]
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Pharmacodynamics and Mechanism of Action

PCO371 is a potent and selective full agonist of PTHR1.[1][8] Its mechanism of action is
distinct from native peptide agonists (e.g., PTH, PTHrP) and represents a significant finding in
GPCR pharmacology.

Intracellular "Molecular Wedge" Activation

Cryo-electron microscopy studies have revealed that PCO371 binds to a novel, druggable
pocket within the intracellular cavity of PTHR1, at the interface with the stimulatory G-protein
(Gs).[4][5] This binding mode is entirely different from the orthosteric binding site used by
endogenous peptides.[4] PCO371 acts as a "molecular wedge," directly stabilizing the active
conformation of the receptor-Gs complex.[10][11] This intracellular mechanism allows PCO371
to activate the receptor without requiring the allosteric signal propagation from the extracellular
domain that is typical for GPCRs.[5]

G-Protein-Biased Agonism

A critical feature of PCO371 is its G-protein-biased agonism.[4][12] GPCRs can signal through
multiple pathways, primarily G-protein-dependent pathways and (3-arrestin-dependent
pathways. PCO371 preferentially activates the Gs protein pathway, leading to the production of
cyclic AMP (cAMP), but is defective in promoting the recruitment of B-arrestin.[4][13] This
biased signaling is attributed to the specific active conformation stabilized by PCO371, which
favors G-protein coupling over (B-arrestin interaction.[5][14] Biased agonists are of high
therapeutic interest as they may offer improved efficacy and a better safety profile by
selectively activating therapeutic pathways while avoiding those that cause adverse effects.[15]
[16]
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Biological Activity and Experimental Data

The biological effects of PCO371 have been characterized in a range of in vitro and in vivo
models, demonstrating its potential for treating hypoparathyroidism.

Table 3: Summary of PCO371 Biological Activity
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Assay | Model Key Findings Reference(s)

In Vitro

_ ECso = 2.4 pM (in COS-7 cells
cAMP Production _ [21[8][°]
expressing hPTHR1)

Phospholipase C (PLC) Activity ECso =17 uM [2][8]
o No effect on PTH type 2
Receptor Selectivity [1][2]
receptor (PTHR2)

Induces calcium release from

Calcium Release fetal rat long bones (at 1 and 3 [9]
HM)

In Vivo

Restores serum calcium levels

] without increasing urinary
Hypocalcemic Rat Model

calcium. Effects are stronger 1113119
(TPTX) g [1][3][°]

and longer-lasting than PTH

injections.

Increases bone turnover
Osteopenic Rat Model (OVX) markers, bone mineral density,  [1][7][9]

and bone strength.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.
Below are representative protocols for key experiments used to characterize PCO371.

In Vitro cAMP Production Assay

This assay quantifies the ability of PCO371 to activate the Gs-cAMP signaling pathway upon
binding to PTHRL1.

Methodology:
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Cell Culture: COS-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a
humidified incubator at 37°C with 5% CO2.[17][18]

Transfection: Cells are seeded into 96-well plates and transiently transfected with a plasmid
encoding human PTHR1 (hPTHRL1) using a suitable transfection reagent.

Compound Treatment: After 24-48 hours, the culture medium is replaced with an assay
buffer. Cells are then stimulated with varying concentrations of PCO371 or a reference
agonist (e.g., hPTH(1-34)) for 15-30 minutes at room temperature.[19]

Cell Lysis: The stimulation is stopped, and cells are lysed according to the manufacturer's
protocol for the chosen cAMP detection kit.

cAMP Quantification: The intracellular cAMP concentration in the cell lysates is measured
using a competitive immunoassay, such as Homogeneous Time Resolved Fluorescence
(HTRF) or Enzyme Immunoassay (EIA).[19][20]

Data Analysis: The results are used to generate a dose-response curve, and the ECso value
is calculated using non-linear regression.
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In Vivo Formulation Preparation

For oral administration in animal studies, PCO371 is prepared in a specific vehicle to ensure
solubility and bioavailability.

Methodology:

» Prepare Stock Solution: Prepare a concentrated stock solution of PCO371 in 100% DMSO
(e.g., 62.5 mg/mL).[2] Sonication may be required to fully dissolve the compound.[8]

e Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and
45% Saline, add the components sequentially.[2]

[e]

Example for 1 mL final volume:

o

a. To 400 pL of PEG300, add 100 pL of the PCO371 DMSO stock solution. Mix until clear.

[¢]

b. Add 50 pL of Tween-80 to the mixture. Mix until clear.

[¢]

c. Add 450 pL of saline to reach the final volume of 1 mL. Mix thoroughly.

o Administration: The final clear solution is administered to animals (e.g., rats) via oral gavage
at the desired dose.[2]

Conclusion

PCO371 is a pioneering small-molecule agonist for the class B GPCR, PTHRL1. Its unique
intracellular, G-protein-biased mechanism of action distinguishes it from traditional peptide
agonists and presents a novel paradigm for GPCR drug discovery.[4][10] The robust preclinical
data, demonstrating its ability to correct hypocalcemia in animal models, supported its
investigation for the treatment of hypoparathyroidism.[1][3] The technical information and
protocols summarized in this guide provide a foundational resource for researchers in
pharmacology and drug development exploring PCO371 and other biased allosteric
modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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